tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate
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Overview
Description
Tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate is a complex organic compound that features a tert-butyl ester and a fluorosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates. This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorosulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorosulfonyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. For example, tert-butyl hydroperoxide can be used for oxidation reactions, while lithium aluminum hydride (LiAlH4) is a common reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfonic acids, while reduction reactions can produce sulfonamides.
Scientific Research Applications
Tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, altering its function and activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
Tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(methylsulfonyl)propanoate: Contains a methylsulfonyl group instead of a fluorosulfonyl group.
Uniqueness
The presence of the fluorosulfonyl group in tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate imparts unique reactivity and properties compared to its analogs. The fluorine atom increases the compound’s electrophilicity, making it more reactive in certain chemical reactions .
Properties
Molecular Formula |
C12H22FNO6S |
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Molecular Weight |
327.37 g/mol |
IUPAC Name |
tert-butyl (2R)-3-fluorosulfonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H22FNO6S/c1-11(2,3)19-9(15)8(7-21(13,17)18)14-10(16)20-12(4,5)6/h8H,7H2,1-6H3,(H,14,16)/t8-/m0/s1 |
InChI Key |
FAJSUKQZZFFVLY-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CS(=O)(=O)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CS(=O)(=O)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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